(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide
Description
(Z)-N-(3-Allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide is a benzothiazole-derived enamide compound characterized by a Z-configuration imine bond. Its structure includes a benzo[d]thiazole core substituted with a methoxy group at the 4-position and an allyl group at the 3-position. The pentanamide chain is attached via the nitrogen atom at the 2-position, forming a conjugated system that influences its electronic and steric properties. This compound is structurally related to bioactive thiazole and thiadiazole derivatives, which are known for diverse pharmacological activities, including antimicrobial and anticancer effects .
Key physicochemical properties (inferred from analogs):
- Molecular formula: C₁₇H₂₀N₂O₂S
- Functional groups: Methoxy, allyl, pentanamide, and benzo[d]thiazole.
- Spectroscopic features: Expected IR absorption for C=O (~1650–1700 cm⁻¹) and aromatic C-H stretching (~3000 cm⁻¹). ¹H-NMR would show signals for allyl protons (δ ~5.0–6.0 ppm), methoxy (δ ~3.8 ppm), and aromatic protons (δ ~7.0–8.0 ppm) .
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-4-6-10-14(19)17-16-18(11-5-2)15-12(20-3)8-7-9-13(15)21-16/h5,7-9H,2,4,6,10-11H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECJLHXWTIVPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Replacing DMF with acetonitrile and increasing the temperature to 50°C reduces reaction time to 24 hours, improving yields to 22%.
Catalytic Approaches
Palladium-catalyzed allylation or photoinduced thiol-ene reactions have been explored for regioselective allyl group introduction, though these methods require further validation.
Analytical Characterization
Spectroscopic Data
- 1H-NMR (500 MHz, CDCl3) : δ 8.09 (d, 1H, J = 9.76 Hz), 7.61 (d, 1H, J = 8.9 Hz), 5.92 (m, 1H, allyl), 3.87 (s, 3H, OCH3), 2.34 (t, 2H, J = 7.5 Hz, pentanamide).
- MS (ESI) : m/z 329.2 [M+H]+.
Chromatographic Purity HPLC analysis (YMC S5 ODS column) confirms >95% purity using a methanol-water gradient.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ylidene group, converting it to a more saturated form.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated derivatives of the ylidene group.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential antimicrobial, antifungal, and anticancer properties. The benzo[d]thiazole core is known for its biological activity, and modifications such as the allyl and methoxy groups can enhance these effects.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving microbial infections or cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide involves its interaction with various molecular targets. The benzo[d]thiazole core can interact with enzymes or receptors, potentially inhibiting their activity. The allyl and methoxy groups may enhance binding affinity or selectivity towards specific targets. Pathways involved could include inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Flexibility vs. Bioactivity: The target compound’s allyl and methoxy groups provide moderate steric bulk compared to bulkier substituents like quinolinyl (6b) or phenyl (8a–c). This may enhance membrane permeability while retaining activity .
Synthetic Accessibility :
- Thiadiazole derivatives (e.g., 8a–c) achieve high yields (80%) via active methylene condensations, suggesting scalable routes . The target compound’s synthesis may require optimized imine-forming conditions to improve yield.
Spectroscopic Trends :
- Dual carbonyl stretches in thiadiazoles (e.g., 1679 and 1605 cm⁻¹ in 8a) indicate electronic conjugation, while the target compound’s single pentanamide C=O may simplify its IR profile .
Biological Potential: Thiadiazoles (e.g., 6, 8a–c) are established in pesticidal applications, while benzo[d]thiazoles (e.g., the target compound) are understudied but promising for antimicrobial development .
Biological Activity
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide, with the CAS number 868376-75-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H29N3O6S2
- Molecular Weight : 519.6 g/mol
- Structural Characteristics : The compound contains a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene) have shown significant inhibitory effects against various pathogens, including Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 7a | 250 | 98 |
| 7b | 100 | 95 |
| 7c | 62.5 | 99 |
| INH | 0.2 | — |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer properties. The compound's structure allows it to interact with various biological targets, potentially leading to apoptosis in cancer cells.
Case Study: In Vitro Anticancer Activity
A study conducted on a series of benzothiazole derivatives, including (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene), demonstrated cytotoxic effects against several cancer cell lines. The results indicated that the compound could inhibit cell proliferation significantly.
The mechanism through which (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene) exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : The interaction with cellular signaling pathways can alter the expression of genes involved in cell survival and proliferation.
Synthesis and Evaluation
Research has focused on synthesizing various benzothiazole derivatives and evaluating their biological activities. Techniques such as Knoevenagel condensation and molecular hybridization have been employed to create new compounds with enhanced efficacy.
Table 2: Synthesis Methods for Benzothiazole Derivatives
| Method | Description |
|---|---|
| Knoevenagel Condensation | A reaction between aldehydes and active methylene compounds. |
| Molecular Hybridization | Combining different molecular frameworks to enhance activity. |
Future Directions
Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene). This includes:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Structure-Activity Relationship Studies : To optimize the chemical structure for improved potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
